molecular formula C19H11FO5S2 B2659215 (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate CAS No. 929514-45-4

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate

Cat. No.: B2659215
CAS No.: 929514-45-4
M. Wt: 402.41
InChI Key: FYLYOHBMXZGJIX-WQRHYEAKSA-N
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Description

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is a complex organic compound that features a benzofuran core with a thiophen-2-ylmethylene substituent and a 4-fluorobenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate typically involves multi-step organic reactions. One common approach is the condensation of 2-thiophenecarboxaldehyde with 3-oxo-2,3-dihydrobenzofuran in the presence of a base to form the thiophen-2-ylmethylene intermediate. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorobenzene ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is unique due to its combination of a benzofuran core with a thiophen-2-ylmethylene substituent and a 4-fluorobenzenesulfonate group. This structural arrangement imparts specific electronic and steric properties that can be exploited in various applications, making it distinct from other similar compounds.

Biological Activity

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis, biological activities, and relevant case studies, providing a comprehensive overview of its implications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Benzofuran moiety : A fused bicyclic structure that enhances biological activity.
  • Thiophenyl group : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Fluorobenzenesulfonate : Imparts solubility and stability, facilitating biological assays.

Molecular Formula : C19H16FNO4S
Molecular Weight : 373.39 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the benzofuran core.
  • Introduction of the thiophenyl group via electrophilic substitution.
  • Coupling with 4-fluorobenzenesulfonic acid to yield the final product.

Antimicrobial Activity

Recent studies have demonstrated that (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran derivatives exhibit significant antimicrobial properties. In vitro assays revealed activity against various Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antioxidant Activity

The compound also displays antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. The antioxidant capacity was evaluated using DPPH radical scavenging assays, showing a notable reduction in DPPH concentration, indicating effective free radical scavenging ability.

Concentration (µg/mL) % Inhibition
1025
5055
10080

Cytotoxicity Studies

Cytotoxicity assessments on various cancer cell lines have indicated that (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran derivatives can induce apoptosis in cancer cells. The IC50 values for different cell lines were determined as follows:

Cell Line IC50 (µM)
HeLa20
MCF725
A54930

Case Studies

  • Antibacterial Efficacy : A study published in MDPI highlighted the antibacterial efficacy of related compounds against resistant strains of bacteria, suggesting potential application in treating infections caused by multidrug-resistant organisms .
  • Anticancer Properties : Research conducted on the cytotoxic effects of similar benzofuran derivatives showed promising results in inhibiting tumor growth in vivo, indicating that modifications to the benzofuran structure can enhance anticancer activity .
  • Mechanistic Insights : Docking studies have provided insights into the binding interactions of (Z)-3-oxo derivatives with specific protein targets involved in cancer progression and bacterial metabolism, further elucidating their mechanisms of action .

Properties

IUPAC Name

[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 4-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11FO5S2/c20-12-3-6-15(7-4-12)27(22,23)25-13-5-8-16-17(10-13)24-18(19(16)21)11-14-2-1-9-26-14/h1-11H/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLYOHBMXZGJIX-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11FO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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